1-cyclopropyl-1H-imidazole-2-carbaldehyde
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Overview
Description
1-cyclopropyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C7H8N2O. It is characterized by the presence of a cyclopropyl group attached to the imidazole ring, which is further substituted with a formyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by oxidation to introduce the formyl group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 5-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: 1-cyclopropyl-1H-imidazole-2-carboxylic acid.
Reduction: 1-cyclopropyl-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-cyclopropyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-2-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.
2-imidazolecarboxaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.
1-propyl-1H-imidazole-2-carbaldehyde: Contains a propyl group instead of a cyclopropyl group.
Uniqueness
1-cyclopropyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
1-cyclopropylimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-7-8-3-4-9(7)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLYECOHONCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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